1-[3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone
Overview
Description
The compound “1-[3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone” is a derivative of thiazole . Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Synthesis and Biological Activities
- A study by Abdel‐Aziz et al. (2011) described the synthesis of a structurally similar compound, 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone. This compound demonstrated significant immunosuppressive and immunostimulatory activities on macrophages and T-lymphocytes. Additionally, it was a potent inhibitor of LPS-stimulated NO generation and exhibited cytotoxicity against various cancer cell lines, suggesting potential for development in cancer therapy and immunomodulation (Abdel‐Aziz et al., 2011).
Antimicrobial and Antitubercular Activities
- Nural et al. (2018) synthesized a series of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives and evaluated their antimicrobial properties. The study found significant antibacterial activity against various bacterial strains, including M. tuberculosis, indicating these compounds' potential as antimycobacterial agents (Nural et al., 2018).
Antitumor and Antileukemic Properties
- The research by Lefranc et al. (2013) on 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (a similar compound) revealed its potential as an anti-cancer agent. The compound showed significant in vitro growth inhibitory activity on human cancer cell lines, through the inhibition of Na+/K(+)-ATPase and Ras oncogene activity. These findings suggest a possible application in cancer treatment, particularly in gliomas and melanomas (Lefranc et al., 2013).
Antiviral Activity
- Attaby et al. (2006) synthesized 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives, which exhibited promising antiviral activities against HSV1 and HAV-MBB. This indicates the potential of such compounds in developing new antiviral drugs (Attaby et al., 2006).
Future Directions
Thiazole derivatives have been the subject of extensive research due to their diverse biological activities and potential therapeutic applications . Future research may focus on the design and development of new thiazole derivatives, including “1-[3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone”, with improved efficacy and safety profiles .
properties
IUPAC Name |
1-[3-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2OS/c1-7-10(12)16-11(13-7)9-4-3-5-14(6-9)8(2)15/h9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBAZJWBMIPVNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCCN(C2)C(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(5-Bromo-4-methylthiazol-2-yl)piperidin-1-yl)ethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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